(2R)-2-[(Benzyloxy)methoxy]pentan-3-one
Description
(2R)-2-[(Benzyloxy)methoxy]pentan-3-one is a chiral ketone derivative featuring a benzyl-protected methoxy group at the (2R)-position of a pentan-3-one backbone. Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.26 g/mol. This compound is typically synthesized via nucleophilic substitution or oxidation reactions, often involving benzyl ether-protecting groups to preserve stereochemistry during synthesis . Its primary applications lie in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and chiral ligands in asymmetric catalysis.
Properties
CAS No. |
827308-12-3 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(2R)-2-(phenylmethoxymethoxy)pentan-3-one |
InChI |
InChI=1S/C13H18O3/c1-3-13(14)11(2)16-10-15-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3/t11-/m1/s1 |
InChI Key |
SJLHIXVEWHCJOC-LLVKDONJSA-N |
Isomeric SMILES |
CCC(=O)[C@@H](C)OCOCC1=CC=CC=C1 |
Canonical SMILES |
CCC(=O)C(C)OCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction-Based Synthesis
The Grignard reaction serves as a cornerstone for constructing the pentan-3-one backbone while introducing the benzyloxy-methoxy substituent. In one documented protocol, (S)-1-(dimethylamino)-2-methylpentan-3-one undergoes reaction with 3-bromo anisole in tetrahydrofuran (THF) at 20–35°C. This step leverages the nucleophilic addition of the Grignard reagent to the ketone, yielding (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol as a key intermediate. The reaction’s stereospecificity ensures the (2R) configuration is retained, with optical purity directly tied to the starting material’s enantiomeric excess.
Critical parameters include solvent selection and temperature control. THF outperforms toluene or diethyl ether due to its ability to stabilize the Grignard reagent, achieving yields exceeding 85%. Post-reaction workup involves extraction with cyclohexane and concentration under reduced pressure, followed by hydroxyl group activation using methanesulfonic acid. This step converts the intermediate into a mesylate derivative, facilitating subsequent reductive deoxygenation.
Stereoselective Mannich Reaction Approach
The Mannich reaction offers an alternative pathway for introducing the dimethylamino moiety while maintaining stereochemical integrity. A stereoselective variant employs L-proline as an organocatalyst in n-butanol, reacting 3-pentanone with formaldehyde and dimethylamine hydrochloride. This method achieves enantiomeric excesses >90% for the (S)-configured intermediate, which is subsequently oxidized to the ketone.
Key advantages of this approach include:
- Catalytic efficiency : L-proline enables recyclability, reducing catalyst loading to 5 mol%.
- Solvent compatibility : n-Butanol enhances reaction rates while minimizing side reactions.
- Scalability : The protocol has been demonstrated at the 100-gram scale with consistent yields of 78–82%.
However, the necessity for oxidation to regenerate the ketone introduces additional steps, potentially compromising overall efficiency.
Reductive Deoxygenation Techniques
Reductive deoxygenation transforms hydroxyl-containing intermediates into the target ketone while preserving stereochemistry. A patented method utilizes palladium on carbon (Pd/C) under hydrogen pressure (5–7 kg) in THF-cyclohexane mixtures. The mesylate intermediate undergoes hydrogenolysis at 25–30°C, cleaving the C–O bond to yield (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine. Demethylation via methanesulfonic acid and methionine then furnishes the final product.
Table 1: Reductive Deoxygenation Conditions and Outcomes
| Catalyst | Solvent System | Temperature (°C) | Yield (%) | Optical Purity (% ee) |
|---|---|---|---|---|
| 10% Pd/C | THF-Cyclohexane | 25–30 | 92 | 99 |
| Pd(OH)₂/C | Diethyl Ether | 30–40 | 85 | 97 |
| PdCl₂ | Toluene | 50–60 | 78 | 95 |
Data adapted from highlights Pd/C in THF-cyclohexane as optimal, balancing yield and stereochemical fidelity.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics for Primary Synthesis Methods
| Method | Steps | Total Yield (%) | Purity (% ee) | Scalability |
|---|---|---|---|---|
| Grignard Reaction | 4 | 72 | 99 | High |
| Mannich Reaction | 5 | 65 | 95 | Moderate |
| Reductive Deoxygenation | 3 | 88 | 99 | High |
The Grignard route excels in step economy, whereas reductive deoxygenation offers superior yields. The Mannich approach, while stereoselective, suffers from lower scalability due to oxidation requirements.
Solvent and Catalyst Optimization
Solvent selection profoundly impacts reaction kinetics and product isolation. THF’s polarity and low boiling point (66°C) facilitate rapid Grignard reagent formation and easy removal via rotary evaporation. Cyclohexane, used in extraction, minimizes emulsion formation during workup. Catalytic systems like Pd/C ensure efficient hydrogenolysis, with particle size (10–50 nm) influencing activity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-[(Benzyloxy)methoxy]pentan-3-one can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the benzyloxy or methoxy groups.
Scientific Research Applications
Chemistry:
Organic Synthesis: (2R)-2-[(Benzyloxy)methoxy]pentan-3-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: This compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and analgesic agents.
Industry:
Material Science: this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-[(Benzyloxy)methoxy]pentan-3-one involves its interaction with specific molecular targets. The benzyloxy and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s closest structural analogues include:
2-(Benzylthio)pentan-3-one (CAS 117139-61-4): Replaces the benzyloxy-methoxy group with a benzylthio (-S-Bn) group.
(R)-methyl 3-((4-methoxybenzyl)oxy)butanoate: A butanoate ester with a 4-methoxybenzyl ether substituent.
(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate : A lactone derivative with benzoyl ester groups.
| Property | (2R)-2-[(Benzyloxy)methoxy]pentan-3-one | 2-(Benzylthio)pentan-3-one | (R)-methyl 3-((4-methoxybenzyl)oxy)butanoate |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₆O₃ | C₁₂H₁₆OS | C₁₃H₁₈O₄ |
| Molecular Weight (g/mol) | 220.26 | 208.32 | 250.28 |
| Functional Groups | Ether, ketone | Thioether, ketone | Ester, ether, methoxy |
| Polarity | Moderate (due to ether and ketone) | Low (thioether less polar) | High (ester and methoxy groups) |
| Synthetic Utility | Chiral intermediate | Thiol-based reactivity | Esterification precursor |
Reactivity and Stability
- This compound : The benzyloxy-methoxy group enhances steric hindrance, stabilizing the compound against nucleophilic attacks at the ketone. It is prone to acid-catalyzed deprotection of the benzyl group .
- 2-(Benzylthio)pentan-3-one : The thioether group confers nucleophilicity to the sulfur atom, enabling participation in Michael additions or alkylation reactions. However, it is less stable under oxidative conditions compared to ethers .
- (R)-methyl 3-((4-methoxybenzyl)oxy)butanoate: The electron-donating 4-methoxybenzyl group increases the ether’s stability but may complicate deprotection steps due to methoxy interference .
Stability Under Various Conditions
- This compound remains stable in anhydrous solvents (e.g., dichloromethane) but degrades in acidic aqueous media (pH < 3) due to benzyl group cleavage .
- Chlorinated Derivatives: Chlorinated benzene analogues (e.g., dichloroacetylene) exhibit neurotoxicity, highlighting the safety advantage of non-chlorinated ethers like the target compound .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (2R)-2-[(Benzyloxy)methoxy]pentan-3-one with high enantiomeric purity?
- Methodology : Asymmetric synthesis via chiral catalysts (e.g., Sharpless epoxidation or Evans auxiliaries) or kinetic resolution can achieve enantiomeric excess. For example, use a Mitsunobu reaction to install the benzyloxy methoxy group on a chiral pentan-3-one precursor. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm enantiopurity using chiral HPLC with a cellulose-based column.
Q. How can the stereochemistry at the C2 position be experimentally validated?
- Methodology : Employ X-ray crystallography for definitive confirmation. Alternatively, use nuclear Overhauser effect (NOE) NMR experiments to assess spatial proximity of substituents. Compare optical rotation values ([α]D) with literature data for related (2R)-configured ethers. For advanced validation, apply vibrational circular dichroism (VCD) coupled with density functional theory (DFT) simulations .
Q. What storage conditions minimize decomposition of this compound?
- Methodology : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Avoid prolonged exposure to moisture, as the benzyloxy group is prone to acid-catalyzed hydrolysis. Evidence from analogous compounds suggests stability in dry, ventilated environments for >6 months .
Advanced Research Questions
Q. How can conflicting NMR spectral data from different synthetic batches be resolved?
- Methodology : Perform 2D NMR (HSQC, HMBC) to unambiguously assign signals. Investigate solvent effects (e.g., deuterochloroform vs. DMSO-d6) and concentration-dependent aggregation. Use computational tools (e.g., ACD/Labs or MestReNova) to simulate spectra and identify impurities. Cross-validate with high-resolution mass spectrometry (HRMS) to rule out byproducts.
Q. What mechanistic pathways explain the compound’s reactivity under acidic vs. basic conditions?
- Methodology : Under acidic conditions (e.g., HCl/THF), the benzyloxy group undergoes hydrolysis to yield a diol intermediate. In basic media (e.g., NaOH/MeOH), keto-enol tautomerism may dominate, detectable via UV-Vis or in situ IR spectroscopy. Conduct kinetic isotope effect (KIE) studies to elucidate rate-determining steps.
Q. How can kinetic resolution be optimized for racemic mixtures of this compound?
- Methodology : Screen enantioselective enzymes (e.g., Candida antarctica lipase B) for acylation/ hydrolysis in organic solvents. Alternatively, employ chiral amines (e.g., brucine) for diastereomeric salt formation. Monitor enantiomeric ratio (E) via chiral GC or capillary electrophoresis. Optimize temperature (25–40°C) and solvent polarity (toluene vs. acetonitrile) to maximize selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
